cis-11-Eicosenoic acid
Overview
Description
Synthesis Analysis
The synthesis of cis-11-Eicosenoic acid has been explored through natural sources and chemical methods. A study described the isolation of cis-11-Eicosenoic acid from Atlantic cod liver oil, along with its conversion to the trans-form, highlighting the acid's natural occurrence and the methods for its extraction and transformation (Hopkins, Chisholm, & Harris, 1949). Another method involves the conversion of arachidonic acid to yield isomeric eicosatrienoic acids, including cis-11-Eicosenoic acid, through a process of reduction and isolation by silver ion chromatography (Ghosh, Koley, & Dutta, 1982).
Molecular Structure Analysis
The molecular structure of cis-11-Eicosenoic acid is critical for its biological function and physical properties. The presence of the cis double bond at the 11th carbon atom from the methyl end is a defining feature. This structural aspect is crucial for the acid's interaction with enzymes and its role in biological membranes.
Chemical Reactions and Properties
cis-11-Eicosenoic acid undergoes various chemical reactions, including oxygenation reactions catalyzed by enzymes such as prostaglandin endoperoxide synthase and soybean lipoxygenase. These reactions produce hydroperoxy and hydroxy derivatives, indicating the acid's involvement in complex biochemical pathways (Bakovic & Dunford, 1995).
Scientific Research Applications
Biosynthesis of Fatty Acids : It's a major labeled product in the biosynthesis of C20 and C22 fatty acids in meadowfoam seeds (Pollard & Stumpf, 1980).
Antibacterial Properties : This acid was found inactive against Propionibacterium acnes, an acne-causing bacterium (Sultan, Lee, & Moon, 2009).
Presence in Cod Liver Oil : It's found in Atlantic cod liver oil, and its derivatives are useful for studying structure and properties (Hopkins, Chisholm, & Harris, 1949).
Inhibitors for Tuberculosis : Cis-2 and trans-2 eicosenoic fatty acids are candidates for latent tuberculosis inhibitors (Savalas et al., 2020).
Biomedical Applications : Sphingobacterium multivorum NRRL B-23212 converts lesquerolic acid to produce 14-oxo-cis-11-eicosenoic acid, with potential biomedical applications (Kuo et al., 2007).
Biofilm Inhibition : Extracts from Moringa oleifera containing this acid inhibit biofilm formation by Staphylococcus aureus (Lee et al., 2017).
Immune Stimulatory Effects : It may have immune stimulatory effects and potential as vaccine adjuvants (Alqarni et al., 2019).
Vascular Health Impact : Influences the release of eicosanoids and nitric oxide from human aortic endothelial cells (Eder et al., 2003).
Oleochemical Applications : Escherichia coli engineered to produce cis-11-eicosenoic acid is useful in oleochemical and other industries (Kassab, Mehlmer, & Brueck, 2019).
Presence in Vegetable Oils : Found in various vegetable oils (Kuemmel, 1964).
Oil Extraction Analysis : The ionic liquid stationary phase, SLB-IL100, is effective for analyzing 20:1 isomers in fish and other natural oils (Ando & Sasaki, 2011).
Seed Oil Analysis : Koelreuteria and Cardiospermum seed oils are potential sources of 11-eicosenoic acid (Hopkins & Swingle, 1967).
NMR Spectroscopy in Olive Oil : Nuclear magnetic resonance spectroscopy detects and quantifies it in olive oil (Scano et al., 1999).
Fatty Acid Conversion in Fish : The content and distribution of cis-eicosenoic acid positional isomers vary among fishes in different oceans (Senarath et al., 2017).
Metabolism in Rat Liver : Rat liver microsomes convert trans-octadecenoic acid isomers to cis-11-eicosenoic acid (Kameda, Valicenti, & Holman, 1980).
Long Chain Fatty Acid Biosynthesis : Nasturtium seeds produce it from labeled precursors (Pollard & Stumpf, 1980).
Prostaglandin Biosynthesis Study : Research on the biosynthesis of prostaglandins E-1 and F-1-alpha (Hamberg & Samuelsson, 1967).
New C20 Epoxide Discovery : Alchornea cordifolia seed oil contains a new C20 epoxide (Kleiman, Plattner, & Spencer, 1977).
Oxygenation Specificity in Soybean Lipoxidase : Studies on the oxygenation of unsaturated fatty acids by soybean lipoxidase (Hamberg & Samuelsson, 1967).
Future Directions
: Senarath, S., Yoshinaga, K., Nagai, T., Yoshida, A., Beppu, F., Jayasinghe, C., Devadawson, C., & Gotoh, N. (2017). Quantitative Analysis of the Distribution of cis-Eicosenoic Acid Positional Isomers in Marine Fishes from the Indian Ocean. Journal of Oleo Science, 66(2), 187-197. Link : NIST Chemistry WebBook. (2023). cis-11-Eicosenoic acid. Link
properties
IUPAC Name |
(Z)-icos-11-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHHVVYSMSWAG-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970949 | |
Record name | 11-cis-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 11Z-Eicosenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gondoic Acid | |
CAS RN |
5561-99-9 | |
Record name | cis-11-Eicosenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5561-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Eicosenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gondoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14073 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 11-cis-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GONDOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX6WPL94T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 11Z-Eicosenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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